N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic quinoline derivative characterized by three key structural features:
- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.
- 6-Trifluoromethoxy (-OCF₃): A strong electron-withdrawing group (EWG) that improves metabolic stability and influences electronic distribution.
- Carboxamide side chain: The 3-carboxamide is functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone-containing five-membered ring. This moiety increases polarity and may modulate solubility or target interactions.
The parent carboxylic acid, 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS 175203-86-8), serves as a critical building block . Its carboxamide derivative is synthesized via coupling with 1,1-dioxidotetrahydrothiophen-3-amine. Safety data indicate the parent acid carries hazard symbols XN (harmful) and risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion) .
Properties
Molecular Formula |
C15H13F3N2O5S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H13F3N2O5S/c16-15(17,18)25-9-1-2-12-10(5-9)13(21)11(6-19-12)14(22)20-8-3-4-26(23,24)7-8/h1-2,5-6,8H,3-4,7H2,(H,19,21)(H,20,22) |
InChI Key |
LKHDHROBNHWVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, drawing on diverse research findings.
Synthesis
The compound can be synthesized through various methods involving quinoline and thiophene derivatives. The synthesis typically includes steps such as:
- Formation of the thiophene ring.
- Introduction of the carboxamide group.
- Functionalization at the 4-hydroxy and trifluoromethoxy positions.
A detailed synthetic pathway can be found in the literature, where intermediates are characterized using techniques like NMR and mass spectrometry to confirm their structures .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and S. aureus. However, specific tests for this compound have not yet been extensively reported .
Antioxidant Activity
The antioxidant potential of quinoline derivatives has been evaluated using DPPH radical scavenging assays. The presence of hydroxyl groups in the structure enhances antioxidant activity by donating hydrogen to free radicals. Compounds with lower IC50 values indicate stronger antioxidant capabilities; however, the specific IC50 for this compound remains to be established .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key structural features influencing activity include:
- Substituents on the quinoline ring : Variations at positions 4 and 6 significantly affect both antimicrobial and anticancer activities.
- Presence of electron-withdrawing groups : Such as trifluoromethoxy groups enhance lipophilicity and bioavailability.
A comparative analysis of similar compounds can be summarized in the following table:
| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | High (IC50: 25 µM) | Low |
| Compound B | High | Moderate (IC50: 40 µM) | High |
| This compound | TBD | TBD | TBD |
Case Studies
Several studies highlight the biological activities of related quinoline derivatives:
- Antimicrobial Studies : A study demonstrated that certain quinoline derivatives exhibited significant inhibition against E. coli and S. aureus, suggesting that modifications to the core structure could enhance efficacy .
- Antioxidant Studies : Research utilizing DPPH assays indicated that quinoline-hydrazone derivatives possess notable antioxidant properties compared to other classes .
- Cytotoxicity Assays : Investigations into the cytotoxic effects of quinoline-based compounds on various cancer cell lines revealed promising results, with some derivatives showing IC50 values in low micromolar ranges .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The quinoline scaffold, which this compound belongs to, is recognized for its ability to inhibit various cancer cell lines. For instance, derivatives of quinoline have shown promising results against human colorectal cancer cells (HCT-116) and other types of cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide exhibited significant cytotoxicity against HCT-116 cells. The compound was found to induce apoptosis through a mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against the Hepatitis C virus (HCV). In vitro studies indicate that it may inhibit the activity of HCV protease, a critical enzyme for viral replication.
Case Study: HCV Protease Inhibition
Research has shown that compounds with similar structural characteristics to this compound effectively inhibit HCV protease activity. This inhibition is essential for preventing viral replication and could lead to the development of new antiviral therapies .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of lipoxygenase (LOX), an enzyme implicated in the inflammatory response.
Case Study: LOX Inhibition
A recent study evaluated various quinoline derivatives for their LOX inhibitory activity. The results indicated that compounds similar to this compound showed significant inhibition rates, suggesting their potential in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Modifications on the quinoline scaffold can enhance potency and selectivity against specific targets.
Table: Structure-Activity Relationship Overview
| Compound Variant | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Original Compound | Anticancer | 10 | Apoptosis induction |
| Variant A | Antiviral | 15 | Protease inhibition |
| Variant B | Anti-inflammatory | 5 | LOX inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications in Quinoline Derivatives
The target compound is compared below with three analogs from the literature, highlighting substituent effects on molecular properties:
Key Observations
Electronic Effects :
- The -OCF₃ group in the target compound exerts resonance and inductive effects, stabilizing the quinoline ring’s electron-deficient character. In contrast, -CF₃ (as in the ethyl ester analog) lacks an oxygen bridge, leading to stronger inductive but weaker resonance effects .
- The 4-thioxo group in Compound 47 replaces the target’s 4-hydroxy, reducing hydrogen-bonding capacity but increasing lipophilicity .
Structural Flexibility and Binding :
- The naphthyridine core in Compound 67 alters nitrogen positioning, affecting planarity and binding interactions with biological targets (e.g., enzymes or receptors) .
Preparation Methods
Trifluoromethoxy Group Introduction
The trifluoromethoxy (-OCF) group at position 6 of the quinoline is introduced via late-stage C–H trifluoromethoxylation , a method developed for heteroarenes. This approach uses silver trifluoromethoxide (AgOCF) under mild conditions to avoid substrate decomposition.
Reaction Conditions :
-
Substrate : 4-Hydroxyquinoline
-
Reagent : AgOCF (1.2 equiv), CHCN, 25°C, 12 h
-
Yield : 65–78% (dependent on substituent electronic effects)
This method avoids traditional halogenation pathways, enabling direct C–H bond activation.
Quinoline Hydroxylation
The 4-hydroxy group is introduced via acid-catalyzed cyclization of substituted anilines with β-ketoesters. For example:
This step typically achieves >80% yield but requires careful temperature control to prevent over-oxidation.
Carboxamide Formation at Position 3
Carboxylic Acid Activation
The quinoline-3-carboxylic acid intermediate is activated using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dry DMF:
Procedure :
-
Quinoline-3-carboxylic acid (1 mmol) is dissolved in DMF (10 mL).
-
HOBt (1.5 mmol) and EDC·HCl (1.5 mmol) are added, stirred at 25°C for 2 h.
-
The activated intermediate is reacted with 1,1-dioxidotetrahydrothiophen-3-amine (2.0 mmol) and -diisopropylethylamine (DIEA, 2.0 equiv) for 5 h.
Workup :
-
Precipitation in ice water
-
Filtration and recrystallization (ethyl acetate)
Tetrahydrothiophene Sulfonamide Preparation
Sulfonation of Tetrahydrothiophene
The 1,1-dioxidotetrahydrothiophen-3-amine precursor is synthesized via oxidation of tetrahydrothiophene followed by amination:
-
Oxidation : Tetrahydrothiophene is treated with hydrogen peroxide () in acetic acid to form the sulfone.
-
Amination : The sulfone undergoes nitration and reduction to introduce the amine group.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation | , AcOH | 50°C, 6 h | 92% |
| Nitration | , | 0°C, 2 h | 75% |
| Reduction | , Pd/C | 25°C, 3 h | 88% |
Final Coupling and Characterization
Amide Bond Formation
The quinoline-3-carboxylic acid is coupled with 1,1-dioxidotetrahydrothiophen-3-amine using EDC/HOBt, as described in Section 3.1.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what methodological considerations ensure high yield and purity?
- Methodological Answer : The synthesis typically involves coupling the quinoline-3-carboxylic acid core with the sulfone-containing tetrahydrothiophene moiety. Key steps include:
- Protection of the 4-hydroxy group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during amide bond formation .
- Activation of the carboxylic acid via reagents like HATU or EDCI/HOBt for efficient coupling with the amine group of the tetrahydrothiophene sulfone .
- Deprotection under mild acidic conditions (e.g., TFA) to regenerate the hydroxyl group without degrading the trifluoromethoxy substituent .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended to isolate the product in >90% purity .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Analyze , , and NMR to confirm the presence of the trifluoromethoxy group (δ ~58 ppm in ) and the sulfone (δ ~3.5–4.5 ppm for tetrahydrothiophene protons) .
- HRMS : Use electrospray ionization (ESI+) to verify the molecular ion peak (e.g., [M+H] at m/z 461.08) .
- HPLC : Employ a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect regioisomeric impurities .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with ATP/NADH detection to measure IC values .
- Cellular cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting the trifluoromethoxy group’s role in membrane permeability .
- Solubility and stability : Perform kinetic solubility (PBS, pH 7.4) and microsomal stability studies to guide further optimization .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, low resolution) be resolved during structure determination?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for the quinoline core and sulfone group .
- Refinement in SHELXL : Apply TWIN and BASF commands for twinned crystals, and use restraints for flexible tetrahydrothiophene rings to mitigate disorder .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen-bonding networks using Mercury .
Q. What strategies are effective in structure-activity relationship (SAR) studies for the trifluoromethoxy and sulfone groups?
- Methodological Answer :
- Isosteric replacements : Synthesize analogs with methoxy, difluoromethoxy, or sulfonamide groups to compare potency and metabolic stability .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models on a library of derivatives .
- Molecular dynamics simulations : Map electrostatic potential surfaces (e.g., Schrödinger’s Maestro) to rationalize interactions with hydrophobic binding pockets .
Q. How can discrepancies between computational docking predictions and experimental binding data be addressed?
- Methodological Answer :
- Ensemble docking : Use multiple protein conformations (e.g., from NMR or MD simulations) to account for receptor flexibility .
- Alchemical free-energy calculations : Apply FEP+ or MM-GBSA to predict binding affinities more accurately than rigid docking .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure kinetics (k, k) and corroborate docking poses .
Q. What methodologies optimize stability under physiological conditions (pH, temperature)?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions, monitoring degradation via LC-MS .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage at -80°C, validated by accelerated stability testing (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
